Cas no 1806050-37-2 (Ethyl 4-(difluoromethyl)-2-iodopyridine-6-carboxylate)

Ethyl 4-(difluoromethyl)-2-iodopyridine-6-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-(difluoromethyl)-2-iodopyridine-6-carboxylate
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- インチ: 1S/C9H8F2INO2/c1-2-15-9(14)6-3-5(8(10)11)4-7(12)13-6/h3-4,8H,2H2,1H3
- InChIKey: ZTKWBHJQYBBSHK-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(C(F)F)=CC(C(=O)OCC)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 228
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 2.7
Ethyl 4-(difluoromethyl)-2-iodopyridine-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029076848-1g |
Ethyl 4-(difluoromethyl)-2-iodopyridine-6-carboxylate |
1806050-37-2 | 97% | 1g |
$1,475.10 | 2022-04-01 | |
Alichem | A029076848-250mg |
Ethyl 4-(difluoromethyl)-2-iodopyridine-6-carboxylate |
1806050-37-2 | 97% | 250mg |
$499.20 | 2022-04-01 | |
Alichem | A029076848-500mg |
Ethyl 4-(difluoromethyl)-2-iodopyridine-6-carboxylate |
1806050-37-2 | 97% | 500mg |
$863.90 | 2022-04-01 |
Ethyl 4-(difluoromethyl)-2-iodopyridine-6-carboxylate 関連文献
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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3. Back matter
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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9. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
Ethyl 4-(difluoromethyl)-2-iodopyridine-6-carboxylateに関する追加情報
Ethyl 4-(difluoromethyl)-2-iodopyridine-6-carboxylate (CAS No. 1806050-37-2): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 4-(difluoromethyl)-2-iodopyridine-6-carboxylate (CAS No. 1806050-37-2) is a highly valuable intermediate in the realm of pharmaceutical chemistry, playing a pivotal role in the synthesis of various bioactive molecules. Its unique structural features, particularly the presence of a difluoromethyl group and an iodopyridine core, make it an attractive building block for drug discovery and development. This compound has garnered significant attention due to its versatility in constructing complex molecular architectures, which are often essential for achieving high binding affinity and selectivity in therapeutic agents.
The difluoromethyl group is a well-documented pharmacophore in medicinal chemistry, known for its ability to enhance metabolic stability, improve binding interactions, and modulate pharmacokinetic properties of drug candidates. In the context of Ethyl 4-(difluoromethyl)-2-iodopyridine-6-carboxylate, this moiety contributes to the compound's overall efficacy and potential as a precursor for next-generation pharmaceuticals. The iodine substituent at the 2-position of the pyridine ring further enhances its utility as a synthetic intermediate, facilitating cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, which are cornerstone reactions in modern organic synthesis.
The carboxylate ester group at the 6-position of the pyridine ring provides an additional handle for further functionalization, allowing chemists to explore diverse chemical modifications. This flexibility makes Ethyl 4-(difluoromethyl)-2-iodopyridine-6-carboxylate a versatile tool for medicinal chemists seeking to develop novel therapeutic entities. Recent studies have highlighted its role in the synthesis of small-molecule inhibitors targeting various biological pathways, including kinases and other enzymes implicated in cancer and inflammatory diseases.
In recent years, there has been a surge in research focused on developing inhibitors of protein-protein interactions (PPIs), which are critical targets for many diseases but have proven challenging to drug due to their lack of well-defined binding pockets. The structural motif present in Ethyl 4-(difluoromethyl)-2-iodopyridine-6-carboxylate has shown promise in this area, with several reports demonstrating its utility in generating lead compounds for PPI modulators. The combination of the iodopyridine core and the difluoromethyl group allows for the creation of molecules with enhanced binding affinity and selectivity towards specific PPI targets.
The compound's applicability extends beyond oncology; it has also been explored in the development of anti-inflammatory agents. In particular, pyridine-based scaffolds have been extensively studied for their potential as immunomodulators. The presence of both iodine and ester functionalities provides multiple points of interaction with biological targets, enabling fine-tuning of pharmacological properties through structure-activity relationship (SAR) studies. These studies have revealed that subtle modifications around the pyridine core can significantly impact potency and selectivity, making Ethyl 4-(difluoromethyl)-2-iodopyridine-6-carboxylate an indispensable resource for medicinal chemists.
The growing interest in fluorinated compounds has further underscored the importance of intermediates like Ethyl 4-(difluoromethyl)-2-iodopyridine-6-carboxylate. Fluorochemicals are renowned for their ability to improve drug-like properties such as lipophilicity, solubility, and bioavailability. The introduction of fluorine atoms into drug candidates has been associated with enhanced pharmacological activity and reduced susceptibility to metabolic degradation. Consequently, there is considerable demand for synthetic routes that incorporate fluorinated moieties efficiently, and intermediates like this one play a crucial role in meeting this demand.
The synthetic utility of Ethyl 4-(difluoromethyl)-2-iodopyridine-6-carboxylate has been demonstrated through several innovative approaches reported in the literature. For instance, it has been employed as a precursor in the preparation of novel heterocyclic compounds via palladium-catalyzed cross-coupling reactions. These reactions have enabled the construction of complex fused-ring systems that are often found in biologically active molecules. Additionally, its use in transition-metal-catalyzed C-H activation strategies has opened up new avenues for streamlining synthetic routes and reducing reliance on pre-functionalized starting materials.
The impact of computational chemistry on drug discovery has also highlighted the importance of high-quality intermediates like Ethyl 4-(difluoromethyl)-2-iodopyridine-6-carboxylate. Molecular modeling studies have shown that the structural features of this compound can be effectively leveraged to optimize interactions with biological targets. By integrating experimental data with computational predictions, researchers can accelerate the design and optimization process, leading to more efficient development pipelines. This synergy between experimental synthesis and computational modeling underscores the value of intermediates such as this one in modern pharmaceutical research.
In conclusion, Ethyl 4-(difluoromethyl)-2-Iodopyridine-6-carboxylate (CAS No. 1806050-37-2) represents a cornerstone intermediate in pharmaceutical synthesis, offering unparalleled flexibility and utility for constructing novel bioactive molecules. Its unique structural attributes have positioned it as a key player in addressing some of the most challenging targets in drug discovery today. As research continues to evolve at an unprecedented pace, compounds like this one will remain indispensable tools for chemists striving to develop safer and more effective therapeutic agents.
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